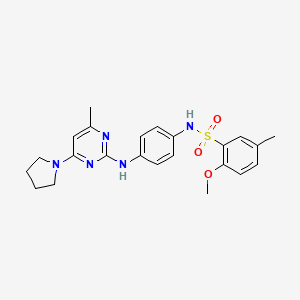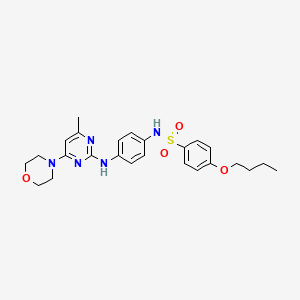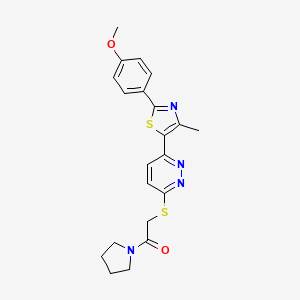![molecular formula C19H17BrN4O3S B11240191 5-((4-Bromophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11240191.png)
5-((4-Bromophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including a bromophenyl group, a morpholine ring, a furan ring, and a triazolothiazole core, making it a versatile molecule for chemical modifications and biological studies.
准备方法
The synthesis of 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions to form the triazolothiazole ring.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Bromophenyl Group: The bromophenyl group is typically introduced through a nucleophilic substitution reaction using a bromophenyl halide.
Incorporation of the Morpholine Ring: The morpholine ring is attached via a Mannich reaction, where the bromophenyl group acts as the electrophile.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolothiazole ring or other reducible functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学研究应用
5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition, receptor binding, and other biological interactions.
Industry: The compound can be used in the development of new agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar compounds to 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL include other triazolothiazole derivatives, such as:
属性
分子式 |
C19H17BrN4O3S |
|---|---|
分子量 |
461.3 g/mol |
IUPAC 名称 |
5-[(4-bromophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C19H17BrN4O3S/c20-13-5-3-12(4-6-13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-2-1-9-27-14/h1-6,9,15,25H,7-8,10-11H2 |
InChI 键 |
SIFVSOCWLVYJOI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11240110.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide](/img/structure/B11240124.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11240129.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11240134.png)

![4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide](/img/structure/B11240142.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11240150.png)


![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-1,3-benzodioxol-5-amine](/img/structure/B11240160.png)
![N-[3-(acetylamino)phenyl]-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11240161.png)
![2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11240174.png)
![(5-bromofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B11240180.png)
